molecular formula C15H14FN3 B377176 4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline

4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline

Cat. No.: B377176
M. Wt: 255.29g/mol
InChI Key: MWMHJOBJEKQQIB-UHFFFAOYSA-N
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Description

4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline is an organic compound that features a fluorinated phenyl group and a benzoimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline typically involves the following steps:

    Formation of the Benzoimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Methyl Group: The benzoimidazole core can be methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Fluorophenyl Group: The final step involves the nucleophilic substitution reaction where the benzoimidazole derivative reacts with 4-fluorobenzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole moiety.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.

Major Products

    Oxidation: Products may include benzoquinones or other oxidized derivatives.

    Reduction: Amines or hydroxylamines can be formed.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions due to its unique structural features.

Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the benzoimidazole moiety can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylacetic acid
  • 4-Fluorophenylhydrazine
  • 4-Fluorophenylacetylene

Uniqueness

What sets 4-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline apart from similar compounds is its combined structural features, which offer a unique balance of hydrophobic and hydrophilic interactions. This makes it particularly versatile in binding to a wide range of molecular targets.

Properties

Molecular Formula

C15H14FN3

Molecular Weight

255.29g/mol

IUPAC Name

4-fluoro-N-[(1-methylbenzimidazol-2-yl)methyl]aniline

InChI

InChI=1S/C15H14FN3/c1-19-14-5-3-2-4-13(14)18-15(19)10-17-12-8-6-11(16)7-9-12/h2-9,17H,10H2,1H3

InChI Key

MWMHJOBJEKQQIB-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)F

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC3=CC=C(C=C3)F

solubility

38.3 [ug/mL]

Origin of Product

United States

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